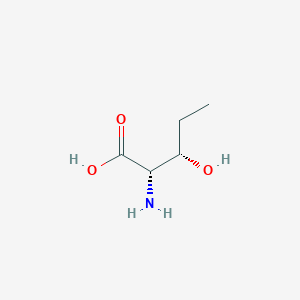

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Übersicht

Beschreibung

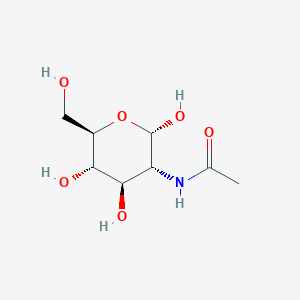

“(2S,3S)-2-Amino-3-hydroxypentanoic acid” is a type of amino acid. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, the 2 and 3 refer to the carbon positions in the molecule, and S indicates the orientation around the chiral atom .

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of reactions. For example, the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids involves a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) .Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” is determined by the spatial arrangement of its atoms. The (2S,3S) notation indicates that the molecule has two chiral centers, which means it can exist in at least two kinds of isomers called stereoisomers .Chemical Reactions Analysis

The chemical reactions involving “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would depend on the specific conditions and reagents used. The molecule’s chiral centers could play a significant role in determining the outcome of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would be influenced by its molecular structure. For instance, the presence of chiral centers could affect its optical activity .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis : A study by Curland, Meirzadeh, and Diskin‐Posner (2018) detailed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in structural biology and materials science (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Biochemical Synthesis : Research by Shimohigashi, Lee, and Izumiya (1976) focused on the preparation of L-2-Amino-5-arylpentanoic Acids, constituent amino acids in AM-toxins, showcasing the compound's relevance in biochemical synthesis (Shimohigashi, Lee, & Izumiya, 1976).

Enzymatic Hydrolysis and Synthesis : Bakke, Ohta, Kazmaier, and Sugai (1999) investigated the action of enzymes on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, a derivative of (2S,3S)-2-Amino-3-hydroxypentanoic acid, for obtaining stereochemically pure compounds, relevant in enzymology and organic synthesis (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Biocatalytic Synthesis : Smith et al. (2010) described a biocatalytic method for synthesizing chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol, a compound related to (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research highlights its application in green chemistry and biotechnology (Smith et al., 2010).

Chemical Reactivity in Peptidology : A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory to investigate the chemical reactivity of peptides containing (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research is significant for understanding peptide chemistry and drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “(2S,3S)-2-Amino-3-hydroxypentanoic acid” could include further studies on its synthesis, properties, and potential applications. For instance, understanding how to determine R and S configurations on a Fischer projection could be beneficial for future studies .

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906214 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-hydroxypentanoic acid | |

CAS RN |

10148-66-0 | |

| Record name | 3-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

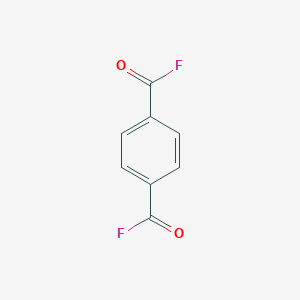

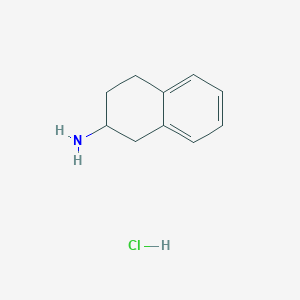

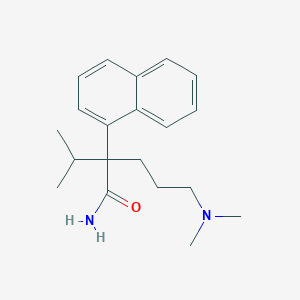

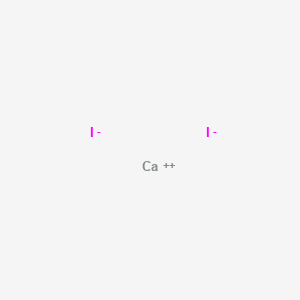

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

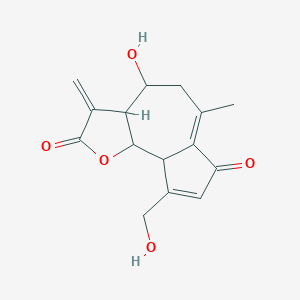

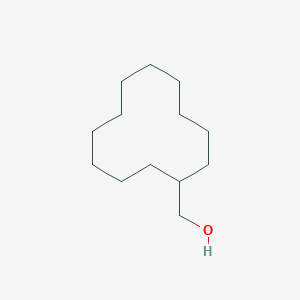

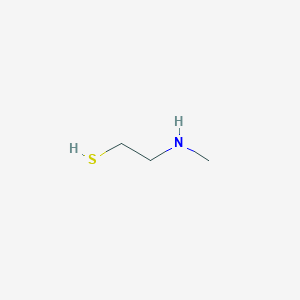

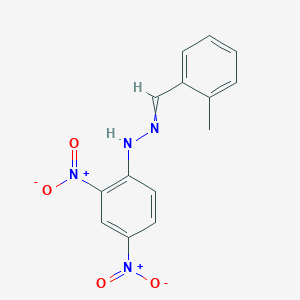

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.